molecular formula C18H21N3O B12913122 N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine CAS No. 87148-56-9

N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine

Cat. No.: B12913122
CAS No.: 87148-56-9
M. Wt: 295.4 g/mol
InChI Key: XTJLRTKKUVEAJV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine is a synthetic organic compound with the molecular formula C18H21N3O This compound is characterized by the presence of a pyrimidine ring substituted with a phenylethynyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Ethanamine Moiety: The final step involves the nucleophilic substitution of the pyrimidine ring with N,N-diethylethanolamine under basic conditions.

Industrial Production Methods

Industrial production of N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethynyl group may facilitate binding through π-π interactions, while the ethanamine moiety can form hydrogen bonds with target proteins. These interactions can lead to the activation or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine: Unique due to its specific substitution pattern on the pyrimidine ring.

    N,N-Diethyl-2-((5-(phenylethynyl)pyridine-2-yl)oxy)ethanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N,N-Diethyl-2-((5-(phenylethynyl)pyrazine-2-yl)oxy)ethanamine: Similar structure but with a pyrazine ring.

Uniqueness

N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine is unique due to the presence of the pyrimidine ring, which can participate in specific interactions with biological targets. The phenylethynyl group also provides rigidity and planarity to the molecule, enhancing its binding affinity and specificity.

Properties

CAS No.

87148-56-9

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-diethyl-2-[5-(2-phenylethynyl)pyrimidin-2-yl]oxyethanamine

InChI

InChI=1S/C18H21N3O/c1-3-21(4-2)12-13-22-18-19-14-17(15-20-18)11-10-16-8-6-5-7-9-16/h5-9,14-15H,3-4,12-13H2,1-2H3

InChI Key

XTJLRTKKUVEAJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC=C(C=N1)C#CC2=CC=CC=C2

Origin of Product

United States

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